molecular formula C20H32O3 B573865 17(S)-HETE CAS No. 183509-25-3

17(S)-HETE

Cat. No. B573865
CAS RN: 183509-25-3
M. Wt: 320.5
InChI Key: OPPIPPRXLIDJKN-LNRPRRCASA-N
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Description

17(S)-HETE, or 17-hydroxyeicosatetraenoic acid, is a naturally occurring eicosanoid that plays a critical role in many physiological processes. It is a product of the metabolism of arachidonic acid, a polyunsaturated fatty acid found in the cell membranes of animals, and is produced by the action of the enzyme cytochrome P450 2C9 (CYP2C9). As a bioactive metabolite, 17(S)-HETE has been studied extensively for its various biochemical and physiological effects.

Scientific Research Applications

  • Vascular Smooth Muscle Cell Apoptosis : 20-HETE, closely related to 17(S)-HETE, plays a significant role in the apoptosis of pulmonary arterial smooth muscle cells, impacting vascular smooth muscle remodeling. It acts on intrinsic apoptotic pathways and is influenced by the inhibition of endogenous 20-HETE production (Wang et al., 2008).

  • Development of Hypertension : Studies indicate that a reduction in 20-HETE production in the kidney's outer medulla can induce hypertension. This highlights the role of 20-HETE in regulating renal function and blood pressure control (Stec et al., 1997).

  • Metabolic Flux Analysis in Scientific Workflows : Although not directly addressing 17(S)-HETE, this research outlines the importance of workflows in metabolic flux analysis, which can include the study of various metabolites like 17(S)-HETE (Dalman et al., 2010).

  • Microvascular Oxygen Sensing : Research has explored the role of 20-HETE, produced by P450 enzymes, in microvascular beds. It suggests potential functions in oxygen sensing and regulation of arteriolar caliber (Harder et al., 1996).

  • DNP NMR Spectroscopy : The use of 17O solid-state NMR, enhanced by DNP, has potential in researching metabolites like 17(S)-HETE. It provides improved sensitivity for studying substances at natural abundance (Perras et al., 2015).

  • Renal Circulation and Eicosanoid Excretion in Hepatic Cirrhosis : The study shows that 20-HETE plays a significant role in renal circulation disturbances in hepatic cirrhosis patients, indicating a broader impact on renal function and fluid regulation (Sacerdoti et al., 1997).

  • Nitric Oxide and Pulmonary Arteries : This research examines the interplay between 20-HETE and nitric oxide in pulmonary arteries, showing how 20-HETE influences vascular responses through the modulation of calcium concentration and nitric oxide release (Yu et al., 2002).

  • Skeletal Muscle Resistance Arteries : Investigating the role of 20-HETE in skeletal muscle resistance arteries, this study contributes to understanding how it affects vascular tone and myogenic responses (Frisbee et al., 2001).

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-LNRPRRCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347697
Record name 17(S)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183509-25-3
Record name 17(S)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?

A1: 17(S)-HETE (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on 17(S)-HETE, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in 17(S)-HETE synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including 17(S)-HETE, within the liver. This is significant because alterations in 17(S)-HETE levels have been linked to various physiological and pathological processes.

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